2,5-dihydrothiophene-2-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
40033-24-7 |
|---|---|
Molecular Formula |
C5H6O2S |
Molecular Weight |
130.17 g/mol |
IUPAC Name |
2,5-dihydrothiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H6O2S/c6-5(7)4-2-1-3-8-4/h1-2,4H,3H2,(H,6,7) |
InChI Key |
SNDJZCXHJRYPTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(S1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,5 Dihydrothiophene 2 Carboxylic Acid and Its Derivatives
Direct Synthesis Strategies from Thiophene (B33073) Precursors
Direct modification of the readily available thiophene core represents a primary avenue for the synthesis of 2,5-dihydrothiophene-2-carboxylic acid. These methods involve the reduction of the aromatic ring and the introduction or modification of the carboxylic acid functionality.
Regioselective Reduction Approaches (e.g., Lithium/Ammonia (B1221849) Reduction)
The Birch reduction, employing an alkali metal such as lithium in liquid ammonia, is a powerful method for the partial reduction of aromatic systems. The application of this reaction to thiophene-2-carboxylic acid provides a direct route to this compound. tandfonline.comtandfonline.com However, the reaction requires careful control of conditions to prevent over-reduction or reductive cleavage of the carbon-sulfur bonds in the allylic position of the product. tandfonline.com
The lithium/ammonia reduction of thiophene-2-carboxylic acid has been reported to yield this compound as the major product. tandfonline.com The reaction is typically quenched with a proton source like ammonium (B1175870) chloride. Despite its directness, the isolation of the desired product can be challenging due to its susceptibility to further reduction, which can lead to the formation of cis-5-mercapto-3-pentenoic acid as a byproduct. tandfonline.com By carefully modifying the reaction conditions, the formation of the reductive cleavage product can be either minimized or made the exclusive outcome. tandfonline.com
One study reported the successful synthesis of substituted 2,5-dihydrothiophene-2-carboxylic acids using this method. For instance, the reduction of 3-methylthiophene-2-carboxylate with lithium in liquid ammonia, followed by quenching with ammonium chloride and acidification, afforded the desired product. tandfonline.com The yields can be moderate to good, with one report citing a 75% yield for the parent compound and 50% for a methylated derivative after recrystallization. tandfonline.com
Table 1: Lithium/Ammonia Reduction of Thiophene-2-Carboxylates
| Starting Material | Product | Yield | Reference |
| Thiophene-2-carboxylic acid | This compound | 75% | tandfonline.com |
| 3-Methylthiophene-2-carboxylate | 3-Methyl-2,5-dihydrothiophene-2-carboxylic acid | 50% | tandfonline.com |
Functionalization of Pre-formed Dihydrothiophenes
An alternative approach involves the functionalization of a pre-formed 2,5-dihydrothiophene (B159602) ring. This strategy allows for the introduction of the carboxylic acid group at a late stage in the synthesis. While direct carboxylation of the parent 2,5-dihydrothiophene at the 2-position can be challenging due to competing reactions, functionalization of derivatives is a viable route.
Strategies for the functionalization of thiophenes and their derivatives often involve metalation followed by quenching with an electrophile. For instance, treatment of a thiophene derivative with a strong base like n-butyllithium can generate a lithiated species, which can then react with carbon dioxide to introduce a carboxylic acid group. mdpi.com This approach could theoretically be applied to a suitably protected 2,5-dihydrothiophene derivative.
The functionalization can also be achieved on polythiophenes, where side chains are modified post-polymerization. wikipedia.org While not directly applicable to the synthesis of the monomeric target molecule, these methods highlight the chemical versatility of the thiophene ring and its derivatives, which can be exploited for the introduction of various functional groups.
Cyclization Reactions and Annulation Pathways
Cyclization and annulation reactions provide powerful and often stereocontrolled methods for the construction of the 2,5-dihydrothiophene ring system from acyclic precursors. These strategies are particularly valuable for accessing highly substituted and functionalized derivatives.
Intermolecular Cycloaddition Reactions (e.g., [4+1] and [3+2] Cycloadditions)
Intermolecular cycloaddition reactions are a cornerstone of heterocyclic synthesis. In the context of dihydrothiophenes, [3+2] cycloadditions have proven to be particularly effective. One such example is the reaction of donor-acceptor cyclopropanes with a thiocyanate (B1210189) salt, which proceeds via a formal [3+2] cycloaddition to yield 2-amino-4,5-dihydrothiophenes in good to excellent yields. researchgate.net This reaction is catalyzed by ytterbium triflate and tolerates a wide range of functional groups. researchgate.net
Another powerful strategy involves the [3+2] cycloaddition of thiocarbonyl ylides with various alkenes and alkynes. organic-chemistry.org This method provides access to a diverse array of dihydro- and tetrahydrothiophene (B86538) products, which can serve as versatile intermediates for further transformations. organic-chemistry.org High-pressure conditions have been shown to significantly improve the yields of these cycloadditions, especially for thermally unstable or sterically hindered substrates. organic-chemistry.org
While these examples lead to substituted dihydrothiophenes, the principles can be adapted to target the 2-carboxylic acid derivative by choosing appropriate precursors bearing the necessary functional groups.
Intramolecular Cyclization Protocols
Intramolecular cyclization offers a high degree of control over regioselectivity and stereoselectivity in the formation of cyclic structures. Various protocols have been developed for the synthesis of heterocyclic compounds, including those with a sulfur atom in the ring.
For instance, the intramolecular cyclization of N-cyano sulfoximines has been developed for the synthesis of thiadiazine 1-oxides. chemicalbook.com This acid-catalyzed process involves the hydrolysis of the cyano group followed by intramolecular cyclocondensation. While this specific example leads to a fused heterocyclic system, the underlying principle of intramolecular cyclization of a sulfur-containing precursor is relevant.
Palladium-catalyzed intramolecular dehydrogenative C-H amidation has also been employed for the synthesis of isoindolinones, demonstrating the power of transition-metal catalysis in facilitating intramolecular ring closure. researchgate.net Such strategies could potentially be adapted for the synthesis of this compound from a suitably designed acyclic precursor containing a thiol and a carboxylic acid or its ester, along with a double bond at the appropriate position.
Gold-Catalyzed Cycloisomerization of Alpha-Thioallenes
A highly efficient and stereoselective method for the synthesis of 2,5-dihydrothiophenes is the gold-catalyzed cycloisomerization of α-thioallenes. tandfonline.comorganic-chemistry.orgcdnsciencepub.com This reaction represents the first example of a gold-catalyzed carbon-sulfur bond formation and proceeds with excellent yields under mild conditions. tandfonline.comcdnsciencepub.com
The reaction is typically catalyzed by gold(I) species, such as AuCl or AuI. tandfonline.com The mechanism is thought to involve the coordination of the gold catalyst to the allene (B1206475), followed by an intramolecular attack of the sulfur atom on the activated allene system to form the 2,5-dihydrothiophene ring. Computational studies have provided insight into the reaction mechanism, suggesting that the proton transfer step is rate-limiting in the gas phase.
This methodology offers a powerful tool for the synthesis of a wide range of substituted 2,5-dihydrothiophenes, and by employing an α-thioallene bearing a carboxylic acid or a suitable precursor group, it can be a direct route to this compound and its derivatives.
Table 2: Gold-Catalyzed Cycloisomerization of α-Thioallenes
| Catalyst | Substrate | Product | Yield | Reference |
| AuCl | Various α-thioallenes | Substituted 2,5-dihydrothiophenes | Good to Excellent | tandfonline.com |
| AuI | Various α-thioallenes | Substituted 2,5-dihydrothiophenes | Good to Excellent | tandfonline.com |
Stereoselective Synthesis of Chiral this compound Systems
The construction of chiral this compound systems, where stereochemistry is precisely controlled, is a significant challenge in organic synthesis. Researchers have developed several powerful strategies, including asymmetric catalysis, diastereoselective cyclizations, and the use of chiral auxiliaries, to create these valuable enantiomerically enriched compounds.
Asymmetric Catalytic Approaches for Enantioselective Formation
Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. rsc.org In the context of 2,5-dihydrothiophene synthesis, both organocatalysis and transition-metal catalysis have proven effective.
One notable organocatalytic method is the sulfa-Michael/aldol cascade reaction. nih.gov A developed cascade reaction between 1,4-dithiane-2,5-diol (B140307) and α-aryl-β-nitroacrylates provides an efficient pathway to functionalized 2,5-dihydrothiophenes that contain a quaternary carbon stereocenter. nih.gov This reaction has been shown to proceed with high enantioselectivities. nih.gov For instance, the reaction has been successfully applied to α-naphthyl and furanyl nitroacrylates, yielding products with 83% and 85% enantiomeric excess (ee), respectively. nih.gov When 2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylate was reacted with α-aryl-β-nitroacrylates, promising results were achieved, with yields of 64–65% and enantiomeric excesses of 87–88% ee. nih.gov
Chiral phosphoric acid catalysis has also been identified as a powerful tool for achieving excellent stereocontrol in the formation of related heterocyclic systems, suggesting its potential applicability for dihydrothiophene synthesis. researchgate.net Furthermore, chiral ligands based on the thiophene scaffold, such as 2,5-bis(oxazolinyl)thiophene, have been synthesized and used in copper-catalyzed asymmetric reactions, achieving good enantiomeric excess (up to 81% ee) in the functionalization of indoles. researchgate.net This underscores the value of chiral thiophene structures in asymmetric synthesis.
Table 1: Organocatalytic Asymmetric Synthesis of Functionalized 2,5-Dihydrothiophenes nih.gov
| Substrate 1 | Substrate 2 | Enantiomeric Excess (ee) | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1,4-dithiane-2,5-diol | α-naphthyl nitroacrylate | 83% | Good | Not Reported |
| 1,4-dithiane-2,5-diol | furanyl nitroacrylate | 85% | Good | Not Reported |
| 2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylate | α-aryl-β-nitroacrylates | 87-88% | 64-65% | Not Reported |
| 1,4-dithiane-2,5-diol | α-aryl-β-nitroacrylate (for transformation) | 85% | 58% | >19:1 |
Diastereoselective Control in Cyclization Reactions
Controlling diastereoselectivity is crucial when multiple stereocenters are formed during a cyclization reaction. Various methods have been developed to influence the relative stereochemistry of substituents on the dihydrothiophene ring.
Domino reactions, such as the thia-Michael/aldol reaction, have been shown to be highly stereoselective. nih.gov A domino process developed by the Xu group using 1,4-dithiane-2,5-diol and α,β-unsaturated aldehydes catalyzed by a chiral diphenylprolinol TMS ether established a new route to functionalized 2,5-dihydrothiophenes with high stereoselectivity. nih.gov Subsequent work on a sulfa-Michael/aldol cascade demonstrated the ability to produce adducts with high diastereomeric ratios, in one case exceeding 19:1 dr. nih.gov
Metal-catalyzed cyclizations are also prominent in achieving diastereocontrol. Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes enables a regioselective synthesis of a wide range of dihydrothiophenes. organic-chemistry.org While this specific example focuses on regioselectivity, metal-mediated processes, such as the zirconium-mediated cyclization used for synthesizing decahydroquinolines, are well-established for exerting high diastereoselective control. organic-chemistry.orgresearchgate.net The principles of oxidative cyclization, which are highly diastereoselective for producing cis-substituted tetrahydrofurans, may also be extended to sulfur-based heterocycles. bohrium.com
Auxiliary-Mediated Stereocontrol Strategies
The use of a chiral auxiliary is a classical yet powerful strategy for stereocontrolled synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a key reaction, after which it is removed.
This strategy has been successfully applied to the synthesis of dihydrothiophenes. Notably, the Spino group has prepared non-racemic dihydrothiophenes by employing an efficient chiral auxiliary. nih.gov This approach, often referred to as the 'Chiron Approach', leverages chiral molecules from nature as starting materials or auxiliaries to synthesize complex targets. mit.edu For example, enantiopure amino alcohols have been used as auxiliaries to synthesize C2-symmetric chiral ligands of 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene from thiophene-2,5-dicarboxylic acid in excellent optical purity. researchgate.net While the end product in this case was a ligand, the methodology demonstrates the principle of using auxiliaries to control stereochemistry on a thiophene scaffold.
Green Chemistry Approaches in the Synthesis of this compound Scaffolds
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netyoutube.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound.
A significant focus of green synthesis is the reduction of energy consumption and reaction times, often achieved through microwave-assisted synthesis. mdpi.com This technique has been noted as a more efficient and environmentally friendly method for producing thiophene derivatives compared to conventional heating. researchgate.netnih.gov It can shorten reaction times from hours or days to mere minutes and often leads to higher product yields and easier purification. mdpi.com
The choice of solvent is another key aspect of green chemistry. The development of synthetic routes in environmentally benign solvents, such as water, is highly desirable. For instance, a transition-metal-free, three-component reaction in water has been developed for the synthesis of unsymmetrical aryl sulfides, showcasing a green and efficient method for C-S bond formation. researchgate.net
Furthermore, developing synthetic routes that avoid harsh reagents and minimize pollution is a central goal. The traditional preparation of thiophene-2,5-dicarboxylic acid often involves reagents like thionyl chloride, which can cause significant pollution. globethesis.com In response, researchers are seeking cleaner, low-cost, and environmentally friendly synthetic pathways suitable for industrial production, such as using poly glyoxal (B1671930) as a reactant. globethesis.com Biocatalysis, which uses enzymes to perform chemical transformations, represents another powerful green technique, offering high selectivity and the use of green reaction media like water. mdpi.com
Chemical Reactivity and Transformation Studies of 2,5 Dihydrothiophene 2 Carboxylic Acid
Electrophilic and Nucleophilic Additions to the Endocyclic Double Bond
The carbon-carbon double bond within the dihydrothiophene ring is susceptible to a range of addition reactions, allowing for the synthesis of saturated heterocyclic systems with diverse functionalities.
The saturation of the endocyclic double bond in 2,5-dihydrothiophene (B159602) derivatives to yield the corresponding tetrahydrothiophene (B86538) is a key transformation. This is typically achieved through catalytic hydrogenation. For instance, the hydrogenation of related dihydrothiophenes can be accomplished using catalysts such as palladium on carbon (Pd/C). While specific studies on 2,5-dihydrothiophene-2-carboxylic acid are not extensively detailed, the general methodology involves reacting the substrate with hydrogen gas in the presence of a metal catalyst.
Another significant reduction pathway involves the sulfoxide (B87167) derivative of the parent compound. The this compound 1-oxide can be reduced back to the parent thioether, this compound. This transformation is valuable for synthetic routes where the sulfoxide is used as a protecting group or an intermediate. Common reducing agents for this purpose include phosphorus tribromide.
Table 1: Representative Reduction and Hydrogenation Reactions
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | H₂, Pd/C | Tetrahydrothiophene-2-carboxylic acid | Hydrogenation |
| This compound 1-oxide | PBr₃ | This compound | Sulfoxide Reduction |
The addition of halogens (e.g., bromine, chlorine) or hydrohalic acids (e.g., hydrogen bromide) across the double bond of this compound introduces new functional handles for further synthetic elaboration. These electrophilic addition reactions are expected to proceed via a halonium ion intermediate, leading to di- or mono-halogenated tetrahydrothiophene derivatives. The specific regio- and stereochemical outcomes of these additions would be influenced by the electronic nature of the dihydrothiophene ring and the reaction conditions employed.
The endocyclic double bond of this compound is also susceptible to nucleophilic attack, particularly through Michael-type additions. The addition of thiols (R-SH) represents a direct method for introducing further sulfur-containing moieties into the heterocyclic scaffold. This reaction typically proceeds under basic conditions or with a catalyst to generate a thiolate anion, which then attacks the double bond. The resulting product is a substituted tetrahydrothiophene bearing a thioether side chain.
Oxidative Transformations of the Thioether Linkage
The sulfur atom in the thioether linkage is readily oxidized to higher oxidation states, namely sulfoxides and sulfones. These transformations significantly alter the chemical and physical properties of the molecule.
The selective oxidation of this compound can be controlled to yield either the corresponding sulfoxide or sulfone. Oxidation to the 1,1-dioxide (sulfone) can be achieved using strong oxidizing agents such as potassium permanganate (B83412) in an acidic medium. Alternatively, reagents like hydrogen peroxide in acetic acid are also effective for this transformation.
For the selective synthesis of the 1-oxide (sulfoxide), milder and more controlled oxidizing conditions are necessary. The use of one equivalent of an oxidizing agent like peracetic acid at controlled temperatures (e.g., 0-10°C) allows for the isolation of the sulfoxide as the major product. Other reagents commonly used for this selective oxidation include sodium periodate (B1199274) and meta-chloroperoxybenzoic acid (m-CPBA). The sulfoxide itself is a valuable intermediate, as the sulfinyl group can act as a chiral auxiliary or be used in Pummerer-type rearrangements.
Table 2: Oxidation Conditions and Products
| Oxidizing Agent | Conditions | Major Product |
| Potassium Permanganate | Acidic Medium | This compound 1,1-dioxide (Sulfone) |
| Hydrogen Peroxide | Acetic Acid | This compound 1,1-dioxide (Sulfone) |
| Peracetic Acid (1 equiv.) | 0-10°C | This compound 1-oxide (Sulfoxide) |
Beyond classical stoichiometric oxidants, advanced oxidation methodologies offer alternative routes with potential improvements in selectivity and environmental impact. For related cyclic sulfides, catalytic systems employing metal complexes and a terminal oxidant (like H₂O₂) have been developed. Furthermore, electrochemical oxidation provides a reagent-free method to control the oxidation state of sulfur by tuning the applied potential. While specific applications of these advanced methods to this compound are not widely reported, they represent a promising area for future research, potentially enabling even more precise and sustainable synthetic routes to its sulfoxide and sulfone derivatives.
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.
The conversion of carboxylic acids to esters, known as esterification, is a fundamental reaction in organic synthesis. For this compound, this transformation can be readily achieved.
Mechanism and Scope: The most common method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comresearchgate.net
The mechanism involves several key steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic attack of the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of water as a leaving group, regenerating the carbonyl double bond. masterorganicchemistry.commasterorganicchemistry.com
Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com
A variety of alcohols (primary, secondary) can likely be used, with common acid catalysts including sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com
Table 1: Expected Reagents for Esterification of this compound
| Reagent Type | Examples | Role in Reaction |
|---|---|---|
| Alcohol | Methanol, Ethanol, Propanol | Nucleophile and reactant |
| Acid Catalyst | H₂SO₄, HCl, TsOH | Protonates the carbonyl group |
Amide bonds are crucial in many biologically active molecules and polymers. The carboxylic acid functionality of this compound allows for the formation of a wide range of amide derivatives.
Strategies for Amide Bond Formation: Direct reaction of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. youtube.com Therefore, the carboxylic acid must first be "activated". Common strategies include:
Conversion to an Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride, which then readily reacts with an amine to form the amide. beilstein-journals.orgjcsp.org.pk This is a highly effective method.
Use of Coupling Reagents: A variety of coupling reagents can be employed to facilitate amide bond formation directly from the carboxylic acid and an amine. These reagents activate the carboxylic acid in situ. Commonly used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
The choice of amine can range from simple primary and secondary amines, such as aniline (B41778) or methylamine, to more complex structures, allowing for extensive derivatization. nih.govnih.gov
Table 2: Common Reagents for Amide Bond Formation
| Reagent Type | Examples | Function |
|---|---|---|
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Converts carboxylic acid to acyl chloride |
| Coupling Agent | EDC, DCC | Activates the carboxylic acid |
| Additive | HOBt, DMAP | Enhances coupling efficiency, suppresses side reactions |
| Base | Triethylamine (Et₃N), DIPEA | Neutralizes acid byproducts |
| Amine | Ammonia (B1221849), Primary amines, Secondary amines | Nucleophile |
Acyl halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as important intermediates in organic synthesis.
Conversion to Acyl Halides: The most common method for converting a carboxylic acid to an acyl chloride is by treatment with thionyl chloride (SOCl₂). beilstein-journals.orgmasterorganicchemistry.com The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. masterorganicchemistry.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.com Other reagents that can be used include phosphorus pentachloride (PCl₅) and oxalyl chloride.
Conversion to Anhydrides: While specific examples for this compound are not documented, carboxylic acids can generally be converted to anhydrides. This can be achieved by reacting the corresponding acyl chloride with a carboxylate salt.
Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂).
Conditions for Decarboxylation: The thermal decarboxylation of simple aliphatic carboxylic acids is generally difficult and requires high temperatures. libretexts.org The reaction is more facile for acids that have specific structural features, such as a β-keto group or a β,γ-double bond, which can stabilize the transition state through a cyclic mechanism. masterorganicchemistry.com this compound does not possess these features, suggesting that its thermal decarboxylation would likely require harsh conditions.
Catalytic methods for decarboxylation exist, including those using metal catalysts or photoredox catalysis, which can proceed under milder conditions. researchgate.netrsc.org For instance, the decarboxylation of some heteroaromatic carboxylic acids has been achieved using copper-based catalysts or by refluxing in strong acids like hydrobromic acid. zendy.io However, the applicability of these methods to this compound would require experimental verification.
Ring-Opening and Rearrangement Processes
The dihydrothiophene ring itself can participate in various reactions, including ring-opening.
Reductive ring-opening of sulfur-containing heterocycles is a key process in hydrodesulfurization (HDS), a critical industrial process for removing sulfur from petroleum products.
It is expected that under typical HDS conditions (high temperature and pressure of H₂ gas with a metal sulfide (B99878) catalyst), this compound would first be hydrogenated to tetrahydrothiophene-2-carboxylic acid, followed by cleavage of the C-S bonds to yield a substituted alkane carboxylic acid. The coordination of the sulfur atom to a transition metal center can promote the elimination of butadiene from the 2,5-dihydrothiophene ligand.
Thermal and Photochemical Rearrangements
The 2,5-dihydrothiophene scaffold is susceptible to both thermally and photochemically induced rearrangements and fragmentations. acs.org While specific studies on the 2-carboxylic acid derivative are limited, the behavior of the parent ring system provides significant insight. Photochemical excitation can lead to various transformations, including ring-opening and rearrangements involving the sulfur atom and the double bond. acs.org Similarly, thermal treatment can induce molecular rearrangements. For instance, studies on related thiophene (B33073) derivatives have shown that thermal conditions can initiate isomerization processes. mdpi.com In the solid phase, some derivatives have been observed to undergo exothermic isomerization at temperatures below their melting point. mdpi.com
Isomerization to 2,3-Dihydrothiophene (B74016) Derivatives
The 2,5-dihydrothiophene ring system can be isomerized to the more stable 2,3-dihydrothiophene isomer. This transformation is often facilitated by a base, which promotes the migration of the double bond to a thermodynamically more favorable position, conjugated with the sulfur atom. For example, base-catalyzed isomerization has been demonstrated in derivatives like 2,5-dihydrothiophene 1,1-dioxides. thieme-connect.de The synthesis of 2,3-dihydrothiophenes and their derivatives is a significant area of research, with methods often involving ring-closing reactions or transformations of existing rings. researchgate.net The conversion from the 2,5-dihydro isomer to the 2,3-dihydro isomer represents a key transformation within this class of compounds. thieme-connect.de
Cheletropic Extrusion Reactions to Generate Conjugated Dienes
Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are made or broken to a single atom. wikipedia.org A classic example relevant to the dihydrothiophene system is the thermal extrusion of sulfur dioxide from 2,5-dihydrothiophene 1,1-dioxide (sulfolene) to generate 1,3-butadiene. This reaction is a synthetically useful and well-studied method for producing conjugated dienes. wikipedia.org
The process can also be promoted by transition metals. Thermal decomposition of metal-coordinated 2,5-dihydrothiophene (2,5-DHT) complexes, such as W(CO)₅(2,5-DHT), at elevated temperatures (110°C) results in the liberation of butadiene, alongside the free 2,5-DHT ligand. iastate.edu This indicates that metal coordination can facilitate the fragmentation of the dihydrothiophene ring to yield a conjugated diene. iastate.edu
| Reaction Type | Reactant Core Structure | Condition | Product | Reference |
|---|---|---|---|---|
| Thermal Extrusion | 2,5-Dihydrothiophene 1,1-dioxide | Heat | 1,3-Butadiene + SO₂ | wikipedia.org |
| Metal-Promoted Decomposition | W(CO)₅(2,5-DHT) | 110°C | 1,3-Butadiene + Free 2,5-DHT | iastate.edu |
Metal-Catalyzed Coupling and Functionalization Reactions
The carboxylic acid functionality and the heterocyclic ring of this compound make it a candidate for various metal-catalyzed transformations.
Transition metals are powerful tools for functionalizing organic molecules, and catalysts based on palladium, gold, and rhodium are particularly prominent.
Palladium: Palladium(0) complexes are widely used to catalyze cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds. youtube.comyoutube.comyoutube.com In reactions like the Suzuki and Stille couplings, a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination is followed. youtube.comyoutube.com Carboxylic acids and their derivatives (such as anhydrides) can be used as coupling partners in Negishi-type cross-couplings with organozinc reagents or in reductive cross-couplings with thiols to form thioesters. nih.govrsc.org
Gold: Gold catalysts, typically cationic Au(I) complexes, are carbophilic Lewis acids that excel at activating carbon-carbon multiple bonds (alkynes, allenes) toward nucleophilic attack. escholarship.orgmdpi.com This has been extensively applied in the addition of carboxylic acids to alkynes, leading to the formation of enol esters or lactones in intramolecular cases. mdpi.comuniovi.es While many studies focus on the addition to an alkyne, the principles of gold catalysis suggest potential for activating the double bond within the 2,5-dihydrothiophene ring or for transformations involving the carboxylic acid group. escholarship.orgresearchgate.net
Rhodium: Rhodium catalysts are effective in a range of transformations, including C-H activation and functionalization. nih.gov Rhodium-catalyzed reactions can proceed via the formation of a cyclometalated intermediate, which then reacts with another reagent. This methodology has been used for the alkylation of aryl pyridines and could potentially be applied to the C-H bonds of the 2,5-dihydrothiophene ring. nih.gov
| Metal Catalyst | Typical Reaction Type | General Substrates | Reference |
|---|---|---|---|
| Palladium | Cross-Coupling (e.g., Negishi, Suzuki) | Aryl/Vinyl Halides, Organometallics, Carboxylic Acid Derivatives | youtube.comnih.govrsc.org |
| Gold | Hydrofunctionalization / Cycloisomerization | Alkynes, Allenes, Carboxylic Acids | escholarship.orgmdpi.comuniovi.es |
| Rhodium | C-H Functionalization / Alkylation | Aryl Pyridines, Diazoalkanes | nih.gov |
The carboxylate group of thiophene carboxylic acids can act as a ligand to coordinate with transition metal ions, forming metal complexes with potential catalytic or material applications. mdpi.com Studies on thiophene-2-carboxylic acid and its derivatives have shown that they can form stable complexes with a variety of metals. mdpi.comresearchgate.net
For example, novel mixed-ligand complexes of thiophene-2-carboxylic acid with metals like Manganese(II), Cobalt(II), and Cadmium(II) have been synthesized and characterized. researchgate.net In these structures, the thiophene-2-carboxylate (B1233283) typically acts in a monodentate fashion, binding to the metal center through one of its carboxylate oxygen atoms, resulting in octahedral geometries around the metal. researchgate.net Similarly, complexes of copper(II) with thiophene-2,5-dicarboxylic acid have been prepared, where the ligand can act as a bridging unit to form polymeric chains. researchgate.net The ability to form such well-defined metal complexes is a prerequisite for their use in homogeneous catalysis or as building blocks for metal-organic frameworks. mdpi.com
| Metal Ion | Ligand System | Resulting Geometry | Reference |
|---|---|---|---|
| Mn(II), Co(II), Cd(II) | Thiophene-2-carboxylate and Imidazole | Octahedral | researchgate.net |
| Cu(II) | Thiophene-2,5-dicarboxylate and 2-aminomethylpyridine | Octahedral (in a 1-D polymer) | researchgate.net |
| Co(II), Ni(II) | 3-Chlorothiophene-2-carboxylate and Water | Octahedral | mdpi.com |
Theoretical and Computational Investigations on 2,5 Dihydrothiophene 2 Carboxylic Acid
Quantum Chemical Studies for Electronic Structure Elucidation
Studies on thiophene-2-carboxylic acid derivatives using DFT have shown that the electronic properties, such as ionization potential, electron affinity, and electronic excitation energies, are heavily influenced by the nature and position of substituents. mdpi.com For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial predictor of a molecule's stability and reactivity. mdpi.comresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.comresearchgate.net In a series of substituted 2-thiophene carboxylic acid thiourea (B124793) derivatives, the HOMO-LUMO gap was found to vary with different substituents, indicating that the reactivity of the molecule can be tuned. mdpi.comresearchgate.net
The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, provides a graphical representation of the electron-rich and electron-poor regions of a molecule. researchgate.net For thiophene-2-carboxylic acid, MEP analysis has been used to understand intermolecular interactions. nih.gov It can be inferred that for 2,5-dihydrothiophene-2-carboxylic acid, the MEP would show a negative potential around the carbonyl oxygen and the sulfur atom, indicating their susceptibility to electrophilic attack, while the acidic proton of the carboxyl group would exhibit a positive potential, marking it as a site for nucleophilic interaction.
Table 1: Calculated Electronic Properties of Thiophene-2-Carboxylic Acid Thiourea Derivatives
| Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 4-chlorophenyl | -6.45 | -2.34 | 4.11 |
| 4-bromophenyl | -6.42 | -2.33 | 4.09 |
| 4-iodophenyl | -6.37 | -2.31 | 4.06 |
| 4-methoxyphenyl | -6.21 | -2.01 | 4.20 |
| 4-methylphenyl | -6.28 | -2.23 | 4.05 |
Data adapted from a DFT study on 2-thiophene carboxylic acid thiourea derivatives, which serves as an illustrative example of how electronic properties can be calculated and compared for related compounds. mdpi.comresearchgate.net
Reaction Mechanism Elucidation via Density Functional Theory (DFT)
The elucidation of reaction mechanisms through computational methods provides a molecular-level understanding of chemical transformations. For this compound, while specific mechanistic studies are lacking, general principles from related heterocyclic systems can be applied.
Transition State Analysis and Energy Profiles
The study of reaction mechanisms hinges on the identification and characterization of transition states (TS) and the calculation of the corresponding energy profiles. For reactions involving carboxylic acids, such as esterification, computational studies have detailed the structures of reactants, intermediates, transition states, and products. researchgate.net For example, the acid-catalyzed esterification of a carboxylic acid typically proceeds through the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, with the latter step often being the rate-determining step. researchgate.net
In the context of this compound, potential reactions could include those at the carboxylic acid moiety (e.g., esterification, amidation) or reactions involving the dihydrothiophene ring (e.g., addition to the double bond, oxidation of the sulfur atom). A DFT study on the cycloaddition reactions of arylalkylketenes catalyzed by N-heterocyclic carbenes (NHCs) has shown that the cycloaddition step is both the rate- and stereoselectivity-determining step. rsc.org This highlights the power of DFT in predicting not only the feasibility of a reaction but also its stereochemical outcome.
For a hypothetical reaction, such as the addition of a nucleophile to the double bond of this compound, DFT calculations would be employed to locate the transition state structure. The energy of this transition state, relative to the reactants, would provide the activation energy barrier for the reaction. The intrinsic reaction coordinate (IRC) would then be calculated to confirm that the transition state connects the reactants and the expected product.
Solvent Effects on Reaction Pathways
The solvent environment can significantly influence reaction pathways and rates. google.com Computational chemistry addresses solvent effects through both implicit and explicit solvent models. The Polarizable Continuum Model (PCM) is a widely used implicit model that treats the solvent as a continuous dielectric medium. nih.govresearchgate.net Studies on thiophene-2-carboxylic acid have utilized PCM to predict solvent effects on UV-Vis spectra. nih.gov
For a reaction involving this compound, the choice of solvent could alter the stability of charged intermediates or transition states. For instance, in a reaction where a polar transition state is formed, a polar solvent would be expected to lower the activation energy by stabilizing the transition state more than the less polar reactants. A computational study on the acid-catalyzed dehydration of 1,2-propanediol demonstrated that the solvent can mediate the stabilization of the product state relative to the reactant state, thereby influencing selectivity. google.com In some cases, the solvent can directly participate in the reaction mechanism. google.com
Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit water molecules could be included in calculations to model reactions in aqueous media, providing insights into the role of hydrogen bonding in stabilizing key structures along the reaction coordinate.
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure of a molecule is intimately linked to its reactivity and physical properties. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms in space. The 2,5-dihydrothiophene (B159602) ring can adopt different conformations, and the orientation of the carboxylic acid group relative to the ring will also be a key factor.
Studies on substituted 2,5-dihydrothiophenes and their oxides have been conducted using NMR spectroscopy, providing experimental data on their conformational preferences. nih.gov Theoretical calculations on substituted thiophenes have shown that the conformational preferences can be influenced by both steric and electronic effects. researchgate.net For example, in 2-acetyl-5-substituted thiophenes, the O,S-cis conformer was found to be the most stable due to favorable nO(2)→σS-C5* and nO(2)→σC2-C3* orbital interactions. researchgate.net
For this compound, the carboxylic acid group at the 2-position can exist in either an axial-like or equatorial-like position relative to the puckered dihydrothiophene ring. The relative stability of these conformers would be determined by a balance of steric hindrance between the carboxylic acid group and the ring atoms, as well as stereoelectronic effects such as hyperconjugation. The formation of an intramolecular hydrogen bond between the carboxylic acid proton and the sulfur atom could also influence the conformational landscape, although this would depend on the specific geometry.
Spectroscopic Property Prediction and Interpretation (Excluding Basic Identification Data)
Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, which can aid in the characterization of new or unstudied compounds.
For this compound, DFT calculations could be used to predict its vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental IR spectra to assign specific vibrational modes. nih.gov For example, the characteristic C=O stretching frequency of the carboxylic acid group would be a prominent feature in the IR spectrum. Its exact position would be sensitive to the local environment and any hydrogen bonding interactions.
The prediction of NMR chemical shifts is another valuable application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These theoretical predictions can be invaluable for assigning peaks in experimental NMR spectra and for understanding how the electronic structure influences the magnetic environment of the nuclei. For this compound, the predicted 1H and 13C NMR spectra would reveal distinct signals for the protons and carbons of the dihydrothiophene ring and the carboxylic acid group, providing a detailed fingerprint of the molecule's structure.
Applications As a Synthetic Building Block in Complex Organic Synthesis
Precursor in Asymmetric Synthesis of Chiral Molecules
The inherent chirality of 2,5-dihydrothiophene-2-carboxylic acid, stemming from the stereocenter at the C2 position, makes it an attractive starting material for the asymmetric synthesis of a variety of chiral molecules. A notable application is in the synthesis of thiosugars, which are sugar analogs where a sulfur atom replaces an oxygen atom in the ring.
One prominent example is the synthesis of (+)-1-deoxy-4-thio-D-ribose. This synthesis commences with the Birch reduction of thiophene-2-carboxylic acid to yield racemic this compound. Following esterification and reduction, a key enzymatic resolution step is employed to separate the enantiomers, leading to an enantiomeric excess of 92% for the desired thiosugar after subsequent substrate-controlled dihydroxylation of the alkene. nih.gov
Another powerful strategy for introducing chirality is through the asymmetric dihydroxylation of the double bond within the 2,5-dihydrothiophene (B159602) ring system. The Sharpless asymmetric dihydroxylation, for instance, utilizes a chiral quinine (B1679958) ligand in conjunction with osmium tetroxide to stereoselectively create vicinal diols from prochiral alkenes. nih.govorganic-chemistry.orgwikipedia.org This method can be applied to derivatives of this compound to generate chiral diols, which are versatile intermediates for the synthesis of various complex molecules. The choice of the chiral ligand, either (DHQ)₂PHAL (AD-mix-α) or (DHQD)₂PHAL (AD-mix-β), dictates the stereochemical outcome of the dihydroxylation. wikipedia.org
Table 1: Examples of Chiral Molecules Synthesized from this compound Derivatives
| Target Molecule | Key Synthetic Strategy | Reference |
| (+)-1-Deoxy-4-thio-D-ribose | Enzymatic resolution | nih.gov |
| Chiral Vicinal Diols | Sharpless asymmetric dihydroxylation | nih.govorganic-chemistry.orgwikipedia.org |
Intermediate in the Construction of Fused Heterocyclic Systems
The structural framework of this compound serves as a valuable scaffold for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds and functional materials. Various synthetic strategies can be employed to build additional rings onto the dihydrothiophene core.
One potential approach involves the synthesis of thieno[2,3-b]pyridines, a class of fused heterocycles with diverse biological activities. While direct synthesis from this compound is not extensively documented, related methodologies suggest its potential. For instance, the synthesis of thieno[2,3-b]pyridines often starts from functionalized thiophenes or pyridines. nih.govamanote.comresearchgate.netresearchgate.net A plausible synthetic route could involve the derivatization of this compound to introduce the necessary functionalities for a subsequent cyclization reaction to form the fused pyridine (B92270) ring.
A powerful tool for the formation of cyclic structures is the intramolecular Heck reaction. wikipedia.orglibretexts.orgresearchgate.netprinceton.edu This palladium-catalyzed reaction involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule. By appropriately functionalizing a derivative of this compound with a halide and an alkene at suitable positions, an intramolecular Heck reaction could be employed to construct a fused ring system. The regioselectivity of the cyclization (e.g., 5-exo versus 6-exo) can often be controlled by the reaction conditions and the nature of the substrate. wikipedia.org
Table 2: Potential Strategies for Fused Heterocycle Synthesis
| Fused System | Potential Synthetic Method | Key Features | Reference |
| Thieno[2,3-b]pyridines | Derivatization and cyclization | Construction of a fused pyridine ring | nih.govamanote.comresearchgate.netresearchgate.net |
| Various Carbocycles and Heterocycles | Intramolecular Heck Reaction | Palladium-catalyzed intramolecular cyclization | wikipedia.orglibretexts.orgresearchgate.netprinceton.edu |
Role in Diels-Alder and Related Cycloaddition Chemistry
The double bond within the 2,5-dihydrothiophene ring system allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction, providing a direct route to complex cyclic and bicyclic structures. researchgate.net Thiophenes, in general, are considered aromatic and thus are relatively unreactive as dienes in thermal Diels-Alder reactions. However, their reactivity can be enhanced under high pressure or through the use of Lewis acid catalysts. researchgate.netwikipedia.org
A more common strategy to increase the dienic reactivity of thiophenes is through oxidation of the sulfur atom to form thiophene (B33073) S-oxides. These S-oxides are significantly less aromatic and behave as reactive dienes in [4+2] cycloaddition reactions. researchtrends.net The in-situ generation of thiophene S-oxides from thiophenes in the presence of a dienophile allows for the efficient formation of cycloadducts. For instance, the oxidation of thiophenes with m-chloroperbenzoic acid (m-CPBA) in the presence of dienophiles like maleimides leads to the corresponding Diels-Alder adducts. researchtrends.netmdpi.comnih.gov This approach can be extended to derivatives of this compound.
Furthermore, Lewis acids such as aluminum chloride (AlCl₃) have been shown to catalyze the Diels-Alder reaction of thiophenes with maleimide (B117702) derivatives at room temperature and atmospheric pressure, conditions under which the uncatalyzed reaction does not proceed efficiently. mdpi.com This catalytic approach offers a milder alternative to high-pressure methods and can influence the stereoselectivity of the cycloaddition. mdpi.com
Table 3: Conditions for Diels-Alder Reactions of Thiophene Derivatives
| Reaction Condition | Dienophile Example | Key Outcome | Reference |
| High Pressure | Maleic anhydride | Formation of cycloadduct | researchgate.net |
| In situ S-oxidation (m-CPBA) | Maleimides | Formation of cycloadduct from thiophene S-oxide | researchtrends.net |
| Lewis Acid Catalysis (AlCl₃) | Maleimides | Reaction at room temperature and atmospheric pressure | mdpi.com |
Utility in Diversified Organic Synthesis through Functional Group Interconversions
The multiple functional groups present in this compound provide numerous opportunities for functional group interconversions, enabling its use in diversified organic synthesis.
The carboxylic acid moiety can be readily transformed into a variety of other functional groups. For example, it can be converted to esters through Fischer esterification by reacting with an alcohol in the presence of an acid catalyst. gatech.edumasterorganicchemistry.comlibretexts.org These esters can then undergo further transformations. The synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters has been reported through the reaction of thiophenes with carbon tetrachloride and an alcohol in the presence of a catalyst. researchgate.net The carboxylic acid can also be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.
The double bond in the dihydrothiophene ring can be hydrogenated to yield the corresponding saturated tetrahydrothiophene (B86538) derivative. Additionally, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone (2,5-dihydrothiophene-1,1-dioxide). researchtrends.net This oxidation significantly alters the electronic properties and reactivity of the molecule, opening up new avenues for further functionalization. For instance, 2,5-dihydrothiophene-1,1-dioxides can undergo cheletropic extrusion of sulfur dioxide upon heating to generate butadienes, which can then participate in Diels-Alder reactions.
A notable functional group interconversion is the reductive cleavage of the allylic carbon-sulfur bond. Treatment of this compound with lithium in liquid ammonia (B1221849) can lead to the formation of cis-5-mercapto-3-pentenoic acid. organic-chemistry.org
Table 4: Key Functional Group Interconversions of this compound
| Functional Group | Transformation | Reagents/Conditions | Product Type | Reference |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester | gatech.edumasterorganicchemistry.comlibretexts.org |
| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol | - |
| Alkene | Hydrogenation | H₂, Catalyst | Tetrahydrothiophene derivative | - |
| Sulfur | Oxidation | m-CPBA | Sulfoxide, Sulfone | researchtrends.net |
| C-S Bond | Reductive Cleavage | Li, NH₃ | Mercaptoalkenoic acid | organic-chemistry.org |
Future Research Directions and Emerging Methodologies
Development of Novel Stereoselective Synthetic Pathways
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure 2,5-dihydrothiophene-2-carboxylic acid and its derivatives is a critical research frontier. Current synthetic routes often result in racemic mixtures, necessitating challenging and often inefficient chiral resolution steps. Future research is anticipated to focus on the following areas:
Organocatalytic Approaches: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. rsc.orgmetu.edu.trnih.gov The application of chiral organocatalysts, such as cinchona alkaloids or prolinol derivatives, could enable the direct and stereocontrolled synthesis of this compound. For instance, a tandem Michael addition-cyclization reaction, catalyzed by a bifunctional organocatalyst, could be envisioned, starting from achiral precursors to furnish the desired chiral heterocycle with high enantiomeric excess. nih.gov
Transition-Metal Catalyzed Asymmetric Synthesis: Transition-metal catalysis offers a broad spectrum of opportunities for asymmetric C-C and C-S bond formation. Chiral phosphine (B1218219) ligands in combination with metals like palladium, rhodium, or gold could be employed in catalytic asymmetric cycloadditions or cycloisomerization reactions to construct the dihydrothiophene ring with high stereocontrol. organic-chemistry.org A notable example is the gold-catalyzed stereoselective cycloisomerization of α-thioallenes, which yields 2,5-dihydrothiophenes. organic-chemistry.org Adapting such methodologies to substrates bearing a carboxylic acid moiety is a promising avenue for future exploration.
Enzymatic and Chemoenzymatic Strategies: Biocatalysis presents an environmentally benign and highly selective alternative for the synthesis of chiral compounds. The use of enzymes, either isolated or in whole-cell systems, could facilitate the enantioselective synthesis or resolution of this compound.
The successful development of these stereoselective pathways will be instrumental in evaluating the specific biological activities of each enantiomer and will pave the way for the design of more potent and selective therapeutic agents.
Exploration of New Catalytic Systems for Functionalization
The targeted functionalization of the this compound core is essential for modulating its physicochemical properties and biological activity. Future research will likely concentrate on the development of novel catalytic systems that enable regioselective and chemoselective modifications of this scaffold.
C-H Bond Functionalization: Direct C-H bond functionalization has become a paradigm-shifting strategy in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. youtube.comnih.govresearchgate.netelsevierpure.comrsc.orgresearchgate.netsemanticscholar.orgnih.gov The development of transition-metal catalysts, particularly those based on palladium, rhodium, or ruthenium, for the regioselective C-H arylation, alkenylation, or amination of the dihydrothiophene ring would be highly valuable. researchgate.netelsevierpure.comresearchgate.net The carboxylic acid group itself could potentially act as a directing group to control the site of functionalization.
Dearomatization and Annulation Strategies: Catalytic asymmetric dearomatization (CADA) of related thiophene (B33073) compounds has been shown to produce chiral spirocyclic structures. nih.govrsc.org Exploring similar strategies with this compound could lead to the synthesis of novel three-dimensional molecular architectures with interesting biological profiles. Furthermore, annulation reactions, where a new ring is fused to the existing dihydrothiophene core, could generate complex polycyclic systems. rsc.org
Ring-Opening and Ring-Expansion Reactions: Catalytically induced ring-opening of the dihydrothiophene ring could provide access to functionalized acyclic sulfur-containing compounds. Conversely, ring-expansion reactions could lead to the formation of medium-sized sulfur heterocycles, which are often challenging to synthesize by conventional methods. nih.gov
The discovery of new catalytic systems for these transformations will significantly expand the chemical space accessible from this compound, providing a diverse library of compounds for screening in various applications.
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the outcome of chemical transformations. acs.orgresearchgate.netsemanticscholar.orgresearchgate.netsumitomo-chem.co.jprsc.org In the context of this compound, advanced computational modeling can accelerate the discovery of new synthetic routes and catalysts.
Mechanism Elucidation: DFT calculations can provide detailed insights into the transition states and intermediates of potential synthetic pathways, helping to rationalize observed stereoselectivities and regioselectivities. acs.orgrsc.org For example, modeling the interaction between a chiral catalyst and the substrate can explain the origin of enantioselectivity in asymmetric reactions.
Catalyst Design: Computational screening of potential catalysts can identify promising candidates for experimental investigation, thereby reducing the time and resources required for catalyst optimization. By calculating key parameters such as activation energies and reaction enthalpies, researchers can predict the efficiency of a given catalyst for a specific transformation.
Predicting Reactivity and Selectivity: Computational models can be used to predict the most likely sites of functionalization on the this compound scaffold under different reaction conditions. semanticscholar.org This predictive power can guide the design of experiments and the selection of appropriate reagents and catalysts to achieve the desired outcome. The table below illustrates the type of data that can be generated through DFT calculations to predict molecular reactivity.
| Computational Parameter | Significance in Predicting Reactivity |
| Highest Occupied Molecular Orbital (HOMO) Energy | Indicates the propensity of a molecule to donate electrons (nucleophilicity). |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates the propensity of a molecule to accept electrons (electrophilicity). |
| Fukui Functions | Identify the most electrophilic and nucleophilic sites within a molecule. semanticscholar.org |
| Calculated Transition State Energies | Predict the kinetic feasibility and rate of a chemical reaction. |
Table 1: Key computational parameters and their significance in predicting chemical reactivity.
The integration of computational modeling into the research workflow will undoubtedly lead to a more rational and efficient approach to the synthesis and functionalization of this compound. nih.govnih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of novel synthetic methodologies from the laboratory to industrial-scale production often faces challenges related to scalability, safety, and efficiency. Flow chemistry and automated synthesis platforms offer solutions to these challenges and represent a significant area for future research. mdpi.comresearchgate.netspringerprofessional.demdpi.comdurham.ac.uk
Continuous Flow Synthesis: Performing the synthesis of this compound in a continuous flow reactor can offer numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to readily scale up production. springerprofessional.de The use of immobilized catalysts and reagents within the flow system can also simplify product purification. researchgate.net
Automated Synthesis and High-Throughput Screening: Automated synthesis platforms can be used to rapidly generate libraries of this compound derivatives by systematically varying starting materials and reaction conditions. durham.ac.uk This approach, coupled with high-throughput screening of the resulting compounds for biological activity or material properties, can significantly accelerate the discovery of new lead compounds and materials. chimia.chnih.govnih.govrsc.orghte-company.com The development of high-throughput screening systems for catalytic reactions is an active area of research. nih.govnih.gov
The table below outlines the potential benefits of integrating the synthesis of this compound and its derivatives into modern synthesis platforms.
| Technology | Potential Advantages |
| Flow Chemistry | Enhanced safety, improved scalability, better reaction control, potential for multi-step syntheses in a single continuous process. mdpi.comspringerprofessional.de |
| Automated Synthesis | Rapid generation of compound libraries, efficient optimization of reaction conditions, reduced manual labor. durham.ac.uk |
| High-Throughput Screening | Accelerated discovery of new catalysts and bioactive compounds, efficient evaluation of structure-activity relationships. nih.govnih.govrsc.org |
Table 2: Advantages of modern synthesis platforms for the production and derivatization of this compound.
The adoption of these advanced manufacturing technologies will be crucial for the cost-effective and sustainable production of this compound and its derivatives, facilitating their transition from academic curiosities to valuable commercial products.
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling 2,5-dihydrothiophene-2-carboxylic acid in laboratory settings?
- Methodological Answer : Researchers must prioritize ventilation and personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene) and lab coats, due to the compound’s skin/eye irritation risks . Avoid exposure to strong oxidizing agents, acids, or bases, as these may trigger hazardous reactions (e.g., sulfur oxide emissions) . Store in a cool, dry environment with inert gas purging if instability is observed .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, focusing on thiophene ring proton signals (δ 6.5–7.5 ppm) and carboxylic acid protons (broad ~δ 12 ppm). Infrared (IR) spectroscopy can validate the carboxylic acid group (C=O stretch ~1700 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹). Mass spectrometry (MS) should confirm molecular ion peaks (m/z ~172 for [M+H]⁺) . Note: Impurities from decomposition (e.g., CO, CO₂) may require GC-MS monitoring .
Q. What are the recommended protocols for synthesizing this compound with high purity?
- Methodological Answer : Use controlled catalytic conditions (e.g., palladium-catalyzed carboxylation) to minimize side reactions. Post-synthesis, purify via recrystallization in ethanol/water mixtures to remove unreacted precursors. Monitor purity using HPLC with a C18 column and UV detection at 254 nm . Ensure reaction vessels are free of incompatible materials like strong bases to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) to isolate decomposition pathways. Compare results with differential scanning calorimetry (DSC) to identify exothermic events linked to degradation (e.g., sulfur oxide release at >200°C) . Control humidity during testing, as moisture may accelerate hydrolysis. Replicate studies across multiple labs to validate reproducibility.
Q. What experimental strategies mitigate hazardous byproduct formation during high-temperature reactions involving this compound?
- Methodological Answer : Optimize reaction temperatures (<150°C) and use scavengers (e.g., molecular sieves) to absorb reactive intermediates. Employ inline FTIR or Raman spectroscopy to monitor real-time byproduct formation (e.g., CO/CO₂). For catalytic reactions, test transition-metal catalysts (e.g., Ru or Ir complexes) to lower activation energy and reduce thermal stress .
Q. How do solvent polarity and pH influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : In polar aprotic solvents (e.g., DMF), the carboxylic acid group is more electrophilic, enhancing reactivity with amines or alcohols. Adjust pH to 4–6 using buffers (e.g., acetate) to stabilize the deprotonated carboxylate form. Kinetic studies under varying dielectric constants (ε) can quantify solvent effects on reaction rates .
Q. What computational methods are suitable for modeling the electronic structure of this compound and its derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can predict frontier molecular orbitals (HOMO/LUMO) to explain regioselectivity in electrophilic substitutions. Compare computed vibrational spectra (IR) with experimental data to validate models. Solvent effects can be incorporated via the Polarizable Continuum Model (PCM) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the bioconcentration potential of this compound?
- Methodological Answer : Perform OECD 305 guideline tests to measure bioconcentration factors (BCF) in aquatic models (e.g., zebrafish). Control variables include water pH (6–8) and temperature (20–25°C). Compare results with quantitative structure-activity relationship (QSAR) predictions to identify outliers. Discrepancies may arise from varying test organisms or metabolite profiling methods .
Q. Why do some studies report divergent reaction yields for cross-coupling reactions involving this compound?
- Methodological Answer : Screen catalyst systems (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (e.g., PPh₃ vs. Xantphos) to identify optimal combinations. Trace oxygen or moisture in reactions can deactivate catalysts; use Schlenk-line techniques for air-sensitive setups. Yield variations may also stem from impurities in starting materials—validate purity via NMR before use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
